Norethindrone acetate
描述
Norethindrone acetate is used to prevent pregnancy. It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .
Synthesis Analysis
Norethisterone acetate (NETA) is a prodrug of norethisterone in the body. Upon oral ingestion, it is rapidly converted into norethisterone by esterases during intestinal and first-pass hepatic metabolism . A study has shown that NETA and Estradiol valerate (EST) are co-formulated as a hormone replacement therapy. Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC . Another study shows that transdermal co-delivery of norethindrone and norethindrone acetate may result in a synergistic effect that attains a higher skin flux and norethindrone serum concentration in the subject .Molecular Structure Analysis
The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 340.456 Da .Chemical Reactions Analysis
Norethindrone acetate is a progestin hormone. It exerts its effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .Physical And Chemical Properties Analysis
The molecular formula of Norethindrone acetate is C22H28O3. Its molecular weight is 324.4565 .科学研究应用
1. Treatment of Endometriosis
- Summary of Application : NEA is used in the treatment of endometriosis, a condition where the tissue that makes up the uterine lining is present outside the uterus. It is used in a randomized controlled study to investigate the efficiency of medical treatment modalities in endometriosis patients .
- Methods of Application : The study protocol involves two arms (Dienogest Group and Norethindrone Acetate Group). The patients diagnosed with endometriosis are randomized depending on their protocol ids. The Dienogest group is prescribed 5 mg dienogest per day and NEA group is prescribed 5 mg NEA per day .
- Results or Outcomes : The pain scores will be analyzed six months and twelve months after treatment .
2. Add-Back Therapy With Gonadotropin-Releasing Hormone Agonists in Women With Endometriosis
- Summary of Application : NEA is used as an add-back therapy with Gonadotropin-Releasing Hormone Agonists in women with endometriosis. It alleviates the hypoestrogenic symptoms associated with GnRHa therapy, while preserving therapeutic efficacy .
- Methods of Application : NEA is prescribed as an add-back regimen without estrogen supplementation. Through its estrogenic activity, NEA exerts beneficial effects on bone mineral density and vasomotor symptoms in women treated with GnRHa .
- Results or Outcomes : NEA exhibits strong endometrial antiproliferative effects, which may result in further benefits for the endometriosis patient population .
3. Prevention of Uterine Hemorrhage
- Summary of Application : NEA has applications in preventing uterine hemorrhage in complex non-surgical or pre-surgical gynecologic cases .
4. Management of Nonresponsive Cyclical Mastalgia
5. Treatment of Abnormal Uterine Bleeding
6. Induction of Therapeutic Amenorrhea
7. Efficiency of Medical Treatment Modalities in Endometriosis
- Summary of Application : This randomized controlled study aims to investigate the efficiency of medical treatment modalities in endometriosis patients .
- Methods of Application : The study protocol involves two arms (Dienogest Group and Norethindrone Acetate Group). The patients diagnosed with endometriosis are randomized depending on their protocol ids .
- Results or Outcomes : The pain scores will be analyzed six months and twelve months after treatment .
8. Treatment of Secondary Amenorrhea
- Summary of Application : NEA is used to treat secondary amenorrhea (absence of menstrual periods in women who have previously had a menstrual period who are not pregnant) .
9. Treatment of Irregular Menstrual Periods Caused by Hormonal Imbalance
- Summary of Application : NEA is used in the treatment of irregular menstrual periods caused by hormonal imbalance .
10. Anti-androgenic Activity
- Summary of Application : NEA has anti-androgenic activity and affects the weight of seminal vesicles and prostate of castrated rats and/or feminization-inducing activity in male rats .
7. Delay of Menstruation and Prevention of Breakthrough Bleeding
- Summary of Application : NEA is superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding when started late in the cycle .
- Methods of Application : In a case control study followed by a pilot randomized controlled study, women who presented late in their cycle and desired avoiding vaginal bleeding within 10 days before a wedding were started on norethindrone 5 mg three times daily .
- Results or Outcomes : Of the norethindrone treated group, only 2 women (8%) reported spotting compared with 10 women (43%) in the control group . Norethindrone recipients experienced significant weight gain, which resolved after cessation of therapy and had heavier withdrawal bleed when compared to controls .
8. Treatment of Secondary Amenorrhea
- Summary of Application : NEA is used to treat secondary amenorrhea (absence of menstrual periods in women who have previously had a menstrual period who are not pregnant) .
9. Treatment of Irregular Menstrual Periods Caused by Hormonal Imbalance
- Summary of Application : NEA is used in the treatment of irregular menstrual periods caused by hormonal imbalance .
10. Special Characteristics and Clinically Relevant Risk Factors
安全和危害
Norethindrone acetate is associated with several side effects. The most frequently reported adverse effect seen with the use of norethindrone is altered menstruation. Headache, breast tenderness, nausea, and dizziness have also been seen. Androgenic side effects (acne, hirsutism, weight gain) have occurred rarely. Cardiovascular (blood clotting irregularities) and ocular (optic neuritis) effects have also been reported .
未来方向
The use of Norethindrone acetate is associated with increased risks of myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease. Clinical use of this drug has caused yellowing of the skin, eyes, and mucous membranes (jaundice), headache, depressive mood, swelling, weight changes .
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023381 | |
Record name | Norethindrone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone acetate | |
CAS RN |
51-98-9 | |
Record name | Norethisterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethindrone acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norethindrone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norethindrone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norethisterone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHINDRONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。